molecular formula C12H12Cl3N3O B6199236 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride CAS No. 2680542-88-3

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride

Cat. No.: B6199236
CAS No.: 2680542-88-3
M. Wt: 320.6
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Description

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H10ClN3O·2HCl It is a derivative of benzamide and pyridine, characterized by the presence of an amino group and a chlorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride typically involves the reaction of 3-amino-benzamide with 5-chloro-2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(5-chloropyridin-2-yl)benzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and a benzamide moiety makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

2680542-88-3

Molecular Formula

C12H12Cl3N3O

Molecular Weight

320.6

Purity

95

Origin of Product

United States

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